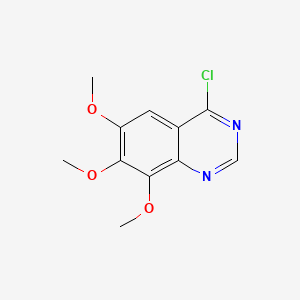

4-Chloro-6,7,8-trimethoxyquinazoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 345681. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-6,7,8-trimethoxyquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O3/c1-15-7-4-6-8(13-5-14-11(6)12)10(17-3)9(7)16-2/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIICRHXSGPYQOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)C(=NC=N2)Cl)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60186995 | |

| Record name | 4-Chloro-6,7,8-trimethoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60186995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33371-00-5 | |

| Record name | 4-Chloro-6,7,8-trimethoxyquinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33371-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-6,7,8-trimethoxyquinazoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033371005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 33371-00-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=345681 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloro-6,7,8-trimethoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60186995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-6,7,8-trimethoxyquinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.786 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Chloro-6,7,8-trimethoxyquinazoline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3F9BXQ4BGK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-6,7,8-trimethoxyquinazoline: Properties, Synthesis, and Applications

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals. It delves into the core chemical properties, synthesis, reactivity, and strategic applications of 4-Chloro-6,7,8-trimethoxyquinazoline, a pivotal heterocyclic intermediate in modern pharmacology. The narrative emphasizes the causality behind experimental design and the compound's role as a versatile scaffold for developing targeted therapeutics.

Introduction: A Privileged Scaffold in Medicinal Chemistry

This compound is a substituted quinazoline derivative of significant interest in drug discovery. The quinazoline ring system itself is recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets. The specific substitution pattern of this compound—a reactive chlorine atom at the C4 position and three methoxy groups on the benzene ring—is strategically designed for chemical modification and the exploration of therapeutic potential.[1]

The chlorine atom at the C4 position is the key reactive handle, highly susceptible to nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of diverse functional groups, most notably substituted amines, to generate libraries of new chemical entities.[2] The trimethoxy substitution pattern on the 6, 7, and 8 positions profoundly influences the electronic properties of the ring system and provides critical interaction points for binding to target proteins, enhancing potency and selectivity.[3] Consequently, this molecule serves as a crucial building block for synthesizing potent kinase inhibitors, particularly those targeting pathways dysregulated in oncology.[1][4]

Core Physicochemical and Structural Properties

A precise understanding of the fundamental properties of a synthetic intermediate is paramount for its effective use in multi-step synthesis and for ensuring reproducibility.

| Property | Value | Source |

| IUPAC Name | This compound | [5] |

| Molecular Formula | C₁₁H₁₁ClN₂O₃ | [5] |

| Molecular Weight | 254.67 g/mol | [5] |

| CAS Number | 33371-00-5 | [5] |

| Appearance | Solid (powder/crystal) | N/A |

| Stereochemistry | Achiral | [5] |

Diagram 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

Synthesis and Reactivity Profile

Synthetic Route

The synthesis of this compound typically involves a two-step process starting from the corresponding 2-amino-3,4,5-trimethoxybenzoic acid. The causality for this approach is rooted in established, high-yielding heterocyclic chemistry principles.

-

Cyclization to Quinazolinone: The initial step is the construction of the quinazolinone ring. This is achieved by reacting the anthranilic acid precursor with a formylating agent like formamidine acetate. This acid-catalyzed condensation and subsequent cyclization is a robust method for forming the pyrimidine portion of the scaffold.[6]

-

Chlorination: The resulting 6,7,8-trimethoxyquinazolin-4(3H)-one is then chlorinated to introduce the reactive handle at the C4 position. Common chlorinating agents include thionyl chloride (SOCl₂) with a catalytic amount of DMF, or phosphorus oxychloride (POCl₃).[3][7] The choice of reagent is critical; thionyl chloride often provides a cleaner reaction with easier workup. The DMF catalyst facilitates the formation of the Vilsmeier reagent, which is the active electrophile.

Caption: Nucleophilic substitution at the C4 position.

Application in Targeted Drug Development

The true value of this compound is realized in its conversion to biologically active molecules. Its derivatives have been extensively investigated as inhibitors of protein kinases, enzymes that play a central role in cellular signaling.

Structure-Activity Relationship (SAR) Insights

Research on analogous 4-anilinoquinazolines has generated a wealth of SAR data that is directly applicable here. [8]

-

C4-Anilino Moiety: The substitution of the C4-chloro group with various anilino (substituted aniline) moieties is the most critical modification for achieving potent kinase inhibitory activity. The nature and position of substituents on this aniline ring fine-tune the compound's affinity and selectivity for the ATP-binding pocket of the target kinase. [8]* 6,7,8-Trimethoxy Groups: These electron-donating groups are crucial for establishing key hydrogen bonds and van der Waals interactions within the kinase's active site. They often interact with conserved residues, anchoring the inhibitor and contributing significantly to binding affinity. [3]The additional methoxy group at C8, compared to more common 6,7-dimethoxy scaffolds, can be leveraged to probe deeper into the binding pocket, potentially enhancing potency or altering the selectivity profile.

Mechanism of Action: Kinase Inhibition

Derivatives synthesized from this scaffold primarily function as ATP-competitive inhibitors. They target the catalytic domain of kinases like the Epidermal Growth Factor Receptor (EGFR). [4]In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell proliferation. By occupying the ATP-binding site, these quinazoline-based inhibitors prevent the phosphorylation of EGFR and block the activation of downstream pro-survival signaling cascades, such as the RAS/MAPK and PI3K/AKT pathways. [9]This blockade ultimately halts cell proliferation and can induce apoptosis (programmed cell death).

Diagram 4: EGFR Signaling Pathway Inhibition

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and bioactivities of 6,7,8-trimethoxy-N-aryl-4-aminoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and antitumor activity of novel 6,7,8-trimethoxy N-aryl-substituted-4-aminoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to the Synthesis of 4-Chloro-6,7,8-trimethoxyquinazoline from 3,4,5-trimethoxyaniline

Abstract: This in-depth technical guide provides a detailed, field-proven methodology for the synthesis of 4-Chloro-6,7,8-trimethoxyquinazoline, a crucial intermediate in the development of targeted therapeutics, particularly kinase inhibitors.[1][2] Starting from the readily available 3,4,5-trimethoxyaniline, this guide elucidates a robust three-step synthetic pathway. Each step is presented with a detailed experimental protocol, a thorough mechanistic explanation to rationalize procedural choices, and self-validating analytical checkpoints. This document is intended for researchers, medicinal chemists, and process development scientists engaged in heterocyclic chemistry and drug discovery.

Introduction: The Strategic Importance of the Quinazoline Scaffold

The quinazoline ring system is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[3] Specifically, the 4-anilinoquinazoline framework is a cornerstone in the design of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors, a class of drugs that has revolutionized oncology.[2] The title compound, this compound, serves as a versatile electrophilic precursor. The chlorine atom at the 4-position is readily displaced by nucleophiles, such as anilines, enabling the construction of diverse compound libraries for structure-activity relationship (SAR) studies.[1]

This guide details a logical and efficient synthetic route commencing with 3,4,5-trimethoxyaniline, leveraging its inherent electron-rich nature to facilitate the initial C-N bond formation and subsequent cyclization steps. The synthesis is logically divided into three core transformations:

-

Amidination: Formation of an N,N-dimethylformamidine intermediate from 3,4,5-trimethoxyaniline.

-

Cyclization: Annulation of the pyrimidinone ring to yield 6,7,8-trimethoxyquinazolin-4(3H)-one.

-

Chlorination: Aromatization and installation of the reactive chloro group to afford the final product.

This document emphasizes not just the procedural steps but the underlying chemical principles, providing the user with a comprehensive understanding of the synthesis.

Overall Synthetic Workflow

The transformation from 3,4,5-trimethoxyaniline to this compound is a well-designed sequence that builds molecular complexity in a controlled manner. The workflow is designed for efficiency and scalability.

Caption: Overall 3-step synthetic workflow.

Part 1: Synthesis of N'-(3,4,5-trimethoxyphenyl)-N,N-dimethylformimidamide

Scientific Rationale & Mechanistic Insight

The initial step involves the reaction of 3,4,5-trimethoxyaniline with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reagent serves as a highly efficient one-carbon electrophile and avoids the harsher conditions of a traditional Vilsmeier-Haack reaction for this initial activation. The electron-donating methoxy groups on the aniline ring enhance the nucleophilicity of the amino group, facilitating its attack on the electrophilic carbon of DMF-DMA. The reaction proceeds via a tetrahedral intermediate, followed by the elimination of two molecules of methanol, which drives the reaction to completion. This step effectively installs the N-C-N framework required for the subsequent cyclization.

Detailed Experimental Protocol

Materials and Reagents:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Moles (mol) | Equivalents | Amount |

| 3,4,5-Trimethoxyaniline | 183.21 | 0.10 | 1.0 | 18.32 g |

| N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | 119.16 | 0.12 | 1.2 | 14.30 g (15.1 mL) |

| Methanol (Anhydrous) | 32.04 | - | - | 100 mL |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4,5-trimethoxyaniline (18.32 g, 0.10 mol).

-

Add anhydrous methanol (100 mL) to dissolve the aniline.

-

To the stirred solution, add N,N-dimethylformamide dimethyl acetal (15.1 mL, 0.12 mol) dropwise at room temperature.

-

Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 3-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexane). The starting aniline spot should be consumed, and a new, more polar spot corresponding to the product should appear.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator. The resulting residue is the crude N'-(3,4,5-trimethoxyphenyl)-N,N-dimethylformimidamide.

-

The crude product is typically a viscous oil or a low-melting solid and can be used in the next step without further purification. If desired, it can be purified by vacuum distillation or crystallization from a suitable solvent system like diethyl ether/hexane.

Self-Validation/Characterization:

-

¹H NMR: Expect signals for the three methoxy groups, the aromatic protons, the dimethylamino protons, and the formamidine proton.

-

Mass Spec (ESI): Calculate the expected M+H⁺ peak for C₁₂H₁₈N₂O₃.

Part 2: Synthesis of 6,7,8-Trimethoxyquinazolin-4(3H)-one

Scientific Rationale & Mechanistic Insight

This step is a variation of the Niementowski quinazolinone synthesis.[3][4][5] Instead of starting with an anthranilic acid, we utilize the formamidine intermediate. Formamide serves a dual role: it acts as the source for the N3 nitrogen and C4 carbonyl group of the quinazolinone ring and as a high-boiling solvent. The reaction is a thermal cyclocondensation. The proposed mechanism involves the displacement of the dimethylamino group from the formamidine by formamide, followed by an intramolecular electrophilic attack of the newly formed imine carbon onto the ortho-position of the aniline ring. The high temperature facilitates this cyclization and subsequent dehydration/aromatization steps to yield the stable quinazolinone product.

Caption: Proposed mechanism for quinazolinone formation.

Detailed Experimental Protocol

Materials and Reagents:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Moles (mol) | Equivalents | Amount |

| N'-(3,4,5-trimethoxyphenyl)-N,N-dimethylformimidamide | 238.28 | 0.10 | 1.0 | 23.83 g (crude from Part 1) |

| Formamide | 45.04 | - | - | 100 mL |

Procedure:

-

Place the crude formamidine intermediate (approx. 23.83 g, 0.10 mol) into a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a short-path distillation head.

-

Add formamide (100 mL) to the flask.

-

Heat the mixture with stirring. The temperature should be gradually raised to 180-190 °C.

-

Maintain this temperature for 4-6 hours. During this period, dimethylamine and water will distill off.

-

Monitor the reaction by TLC (Eluent: 10% Methanol in Dichloromethane). The disappearance of the starting material and the appearance of a new, highly polar spot (often UV active) at a lower Rf indicates product formation.

-

After the reaction is complete, cool the mixture to below 100 °C.

-

Carefully pour the hot reaction mixture into 500 mL of cold water with vigorous stirring.

-

A solid precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake thoroughly with water (3 x 100 mL) and then with a small amount of cold ethanol.

-

Dry the product in a vacuum oven at 80 °C to a constant weight. The product is 6,7,8-trimethoxyquinazolin-4(3H)-one.

Self-Validation/Characterization:

-

Melting Point: Determine the melting point and compare it with literature values if available.

-

¹H NMR (DMSO-d₆): Expect signals for the three methoxy groups, the two aromatic protons, a proton at C2, and a broad NH proton signal.

-

IR (KBr): Look for a characteristic C=O stretch (around 1680 cm⁻¹) and an N-H stretch.

Part 3: Synthesis of this compound

Scientific Rationale & Mechanistic Insight

The final step is the conversion of the quinazolinone to the 4-chloroquinazoline. This is a crucial activation step for subsequent nucleophilic aromatic substitution reactions. Phosphorus oxychloride (POCl₃) is the reagent of choice, acting as both a chlorinating and dehydrating agent.[6] The mechanism is believed to involve the initial attack of the lactam oxygen onto the electrophilic phosphorus atom of POCl₃, forming a phosphate ester intermediate.[6] This transformation converts the hydroxyl group of the lactim tautomer into a good leaving group. A chloride ion, either from POCl₃ itself or its byproducts, then acts as a nucleophile, attacking the C4 position and displacing the phosphate group to yield the aromatic 4-chloroquinazoline product.[6] The reaction is typically run in neat POCl₃, which also serves as the solvent.

Detailed Experimental Protocol

Materials and Reagents:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Moles (mol) | Equivalents | Amount |

| 6,7,8-Trimethoxyquinazolin-4(3H)-one | 250.24 | 0.08 | 1.0 | 20.0 g |

| Phosphorus Oxychloride (POCl₃) | 153.33 | - | - | 100 mL (excess) |

| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 0.016 | 0.2 | 2.8 mL (optional catalyst) |

Procedure:

-

Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water. Ensure all glassware is scrupulously dry.

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a calcium chloride drying tube), add 6,7,8-trimethoxyquinazolin-4(3H)-one (20.0 g, 0.08 mol).

-

Carefully add phosphorus oxychloride (100 mL) to the flask.

-

(Optional) Add a catalytic amount of DIPEA (2.8 mL, 0.016 mol). This can facilitate the initial phosphorylation step.[6]

-

Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 3-5 hours.

-

Monitor the reaction by TLC. Take a small aliquot, carefully quench it in ice/ammonia, extract with ethyl acetate, and run the TLC (Eluent: 30% Ethyl Acetate in Hexane). The polar starting material should be replaced by a less polar product spot.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Slowly and carefully remove the excess POCl₃ under reduced pressure.

-

Work-up: Place 1 L of crushed ice and 200 mL of dichloromethane (DCM) in a 2 L beaker with vigorous mechanical stirring. Slowly and cautiously pour the crude reaction residue onto the ice/DCM mixture. This is a highly exothermic process.

-

Once the quenching is complete, carefully neutralize the aqueous layer by the slow addition of a saturated sodium bicarbonate solution or concentrated ammonium hydroxide until the pH is ~7-8.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with DCM (2 x 100 mL).

-

Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol or isopropanol to afford this compound as a solid.

Self-Validation/Characterization:

-

Melting Point: Determine the melting point of the purified product.

-

¹H NMR (CDCl₃): Expect sharp singlets for the three methoxy groups, a singlet for the aromatic proton at C5, and a singlet for the proton at C2.

-

¹³C NMR (CDCl₃): Confirm the number of unique carbons and their chemical shifts.

-

Mass Spec (ESI): Observe the characteristic isotopic pattern for a monochlorinated compound around the M+H⁺ peak.

Conclusion

This guide presents a reliable and mechanistically sound three-step synthesis of this compound from 3,4,5-trimethoxyaniline. By providing detailed, step-by-step protocols and explaining the underlying chemical principles, this document serves as a practical resource for chemists in the pharmaceutical and fine chemical industries. The procedures described are robust and amenable to scale-up, providing a solid foundation for the production of this key heterocyclic intermediate. Adherence to the analytical checkpoints will ensure the integrity of the intermediates and the final product, upholding the principles of a self-validating synthetic system.

References

-

Von Niementowski, S. (1895). Synthesen von Chinazolinverbindungen. Journal für Praktische Chemie, 51(1), 564–572. [Link]

-

Al-Obaidi, A., & Al-Shammari, A. M. (2021). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 9, 705832. [Link]

-

Wikipedia contributors. (2023). Niementowski quinazoline synthesis. Wikipedia, The Free Encyclopedia. [Link]

-

Liu, G., et al. (2007). Synthesis and bioactivities of 6,7,8-trimethoxy-N-aryl-4-aminoquinazoline derivatives. Bioorganic & Medicinal Chemistry, 15(20), 6608-6617. [Link]

-

ResearchGate. (n.d.). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. ResearchGate. [Link]

-

Liu, G., et al. (2018). Synthesis and antitumor activity of novel 6,7,8-trimethoxy N-aryl-substituted-4-aminoquinazoline derivatives. Bioorganic & Medicinal Chemistry Letters, 28(15), 2578-2582. [Link]

-

Arnott, E. A., et al. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(6), 1653–1661. [Link]

-

Organic Syntheses. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE. Organic Syntheses Procedure. [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of novel 6,7,8-trimethoxy N-substituted-4-aminequinazoline compounds. ResearchGate. [Link]

-

Arnott, E. A., Chan, L., & Phillips, A. (2011). POCl3 chlorination of 4-quinazolones. The Journal of organic chemistry, 76(6), 1653–1661. [Link]

Sources

- 1. Synthesis and bioactivities of 6,7,8-trimethoxy-N-aryl-4-aminoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and antitumor activity of novel 6,7,8-trimethoxy N-aryl-substituted-4-aminoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]

- 5. Niementowski_quinazoline_synthesis [chemeurope.com]

- 6. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 4-Chloro-6,7,8-trimethoxyquinazoline

Abstract: This technical guide provides a comprehensive analytical framework for the structural characterization of 4-Chloro-6,7,8-trimethoxyquinazoline (CAS No. 33371-00-5).[1] As a key intermediate in the synthesis of pharmacologically active compounds, particularly kinase inhibitors, rigorous verification of its molecular structure is paramount.[2] This document outlines the theoretical basis and expected outcomes for analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this specific compound are not widely published, this guide synthesizes data from related analogs and established spectroscopic principles to present a robust set of predicted data. This serves as an authoritative reference for researchers to confirm the identity, purity, and structural integrity of synthesized this compound.

Introduction and Molecular Structure

This compound is a polysubstituted quinazoline derivative. The quinazoline scaffold is a cornerstone in medicinal chemistry, and modifications at the 4-position are common for creating libraries of bioactive molecules.[2] The title compound possesses a molecular formula of C₁₁H₁₁ClN₂O₃ and a molecular weight of 254.67 g/mol .[1][3] Accurate spectroscopic analysis is a non-negotiable quality control step to validate the successful synthesis of this intermediate before its use in downstream applications.

The structural confirmation of such a molecule relies not on a single technique, but on the convergence of complementary data from multiple spectroscopic methods. This integrated approach provides a self-validating system, ensuring the highest degree of confidence in the final structural assignment.

Figure 1: Molecular Structure of this compound with IUPAC numbering.

Analytical Workflow: A Holistic Approach

The comprehensive characterization of a novel or synthesized compound follows a logical progression. Each step provides data that, when combined, offers a complete and validated structural picture. This workflow represents a best-practice, self-validating system for chemical analysis.

Caption: General workflow for spectroscopic structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule. For this compound, ¹H NMR will reveal the number of distinct proton environments, their electronic shielding, and their spatial relationships through spin-spin coupling. ¹³C NMR will complement this by identifying all unique carbon atoms, including quaternary carbons, providing a complete map of the molecular backbone.

Recommended Experimental Protocol (¹H and ¹³C NMR)

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). The choice of solvent is critical; it must fully dissolve the sample without reacting with it and should have minimal interfering signals in the regions of interest.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition: Acquire data using a standard pulse program. A spectral width of approximately 12 ppm, centered around 6 ppm, is typically sufficient.

-

¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet. A wider spectral width (e.g., 0-200 ppm) is required.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted NMR Data & Interpretation

The following data are predicted based on established chemical shift principles and analysis of structurally similar quinazoline compounds.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm), Multiplicity, Integration | Predicted ¹³C Chemical Shift (ppm) | Rationale for Prediction |

| C2-H | ~8.9 (s, 1H) | ~155 | This proton is attached to a carbon between two electronegative nitrogen atoms, resulting in significant deshielding and a downfield shift. |

| C5-H | ~7.4 (s, 1H) | ~105 | This aromatic proton is on the benzene ring. Its chemical shift is influenced by the electron-donating methoxy groups and the overall aromatic system. |

| C6-OCH₃ | ~4.1 (s, 3H) | ~62 | Methoxy protons are typically shielded and appear as sharp singlets. The exact shift depends on its position relative to other groups. |

| C7-OCH₃ | ~4.0 (s, 3H) | ~61 | Similar to other methoxy groups, appearing as a sharp singlet. |

| C8-OCH₃ | ~4.2 (s, 3H) | ~56 | This methoxy group is ortho to a nitrogen atom in the quinazoline ring, which may slightly alter its electronic environment compared to the others. |

| C4 | - | ~158 | A quaternary carbon attached to both an electronegative chlorine and nitrogen, causing a strong downfield shift. |

| C4a | - | ~150 | A quaternary carbon at the ring fusion, part of the aromatic system. |

| C5 | - | ~105 | Aromatic carbon attached to a proton. |

| C6 | - | ~154 | Aromatic carbon attached to an electron-donating methoxy group, shifted downfield. |

| C7 | - | ~142 | Aromatic carbon attached to a methoxy group. |

| C8 | - | ~156 | Aromatic carbon attached to a methoxy group and adjacent to a nitrogen. |

| C8a | - | ~110 | Quaternary carbon at the ring fusion, influenced by adjacent nitrogen and methoxy groups. |

Note: Predicted shifts are approximate and can vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule. The principle is that chemical bonds vibrate at specific, quantized frequencies. When the frequency of infrared radiation matches the vibrational frequency of a bond, the radiation is absorbed, resulting in a peak in the IR spectrum. For this molecule, we expect to see characteristic absorptions for the aromatic system, C-O bonds of the methoxy groups, and the C-Cl bond.

Recommended Experimental Protocol (FTIR-ATR)

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is ideal. ATR requires minimal sample preparation and is non-destructive.

-

Sample Analysis: Place a small amount of the solid powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Background Correction: A background spectrum of the clean, empty ATR crystal must be acquired and subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and H₂O.

Predicted IR Data & Interpretation

Table 2: Predicted IR Absorption Frequencies

| Predicted Frequency (cm⁻¹) | Vibration Type | Functional Group | Rationale for Prediction |

| 3100-3000 | C-H Stretch | Aromatic C-H | Characteristic stretching vibrations for sp² C-H bonds in the quinazoline ring system. |

| 2950-2850 | C-H Stretch | Aliphatic C-H | Symmetric and asymmetric stretching of the C-H bonds in the three methoxy (CH₃) groups. |

| 1620-1580 | C=N Stretch | Imine | Stretching vibration of the carbon-nitrogen double bond within the pyrimidine ring of the quinazoline core. |

| 1570-1450 | C=C Stretch | Aromatic Ring | Skeletal vibrations of the aromatic benzene and pyrimidine rings. Multiple sharp bands are expected in this region. |

| 1250-1200 | C-O Stretch | Aryl Ether (Asymmetric) | The asymmetric C-O-C stretching from the three aryl methoxy groups is a strong, characteristic band. |

| 1050-1000 | C-O Stretch | Aryl Ether (Symmetric) | The corresponding symmetric C-O-C stretch, typically weaker than the asymmetric band. |

| 800-600 | C-Cl Stretch | Aryl Halide | The carbon-chlorine bond stretch is expected in the lower frequency region of the spectrum. |

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides two critical pieces of information: the precise molecular weight and the elemental formula. For this analysis, a soft ionization technique like Electrospray Ionization (ESI) is preferred as it typically keeps the molecule intact, allowing for the observation of the molecular ion. High-resolution mass spectrometry (HRMS) can measure the mass-to-charge ratio (m/z) to four or five decimal places, enabling the unambiguous determination of the elemental formula.

Recommended Experimental Protocol (ESI-HRMS)

-

Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Introduce the sample into an ESI source coupled to a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

-

Data Acquisition: Acquire the spectrum in positive ion mode. The ESI process will typically protonate the molecule, so the primary ion observed will be the [M+H]⁺ adduct.

-

Data Analysis: Determine the accurate mass of the most abundant peak and use software to calculate the corresponding elemental formula. Compare this with the theoretical formula.

Predicted Mass Spectrometry Data

Trustworthiness: A key self-validating feature in the mass spectrum of this compound is the isotopic pattern of chlorine. Naturally occurring chlorine exists as two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two distinct peaks for any chlorine-containing fragment, separated by approximately 2 Da, with a characteristic intensity ratio of roughly 3:1. Observing this pattern for the molecular ion provides definitive evidence for the presence of a single chlorine atom.

Table 3: Predicted High-Resolution Mass Spectrometry Data

| Ion | Theoretical Exact Mass (m/z) | Rationale |

| [C₁₁H₁₁³⁵ClN₂O₃+H]⁺ | 255.0531 | This is the predicted exact mass of the protonated molecular ion containing the ³⁵Cl isotope. This should be the most abundant peak (A). |

| [C₁₁H₁₁³⁷ClN₂O₃+H]⁺ | 257.0501 | This is the predicted exact mass of the protonated molecular ion containing the ³⁷Cl isotope. This peak (A+2) should have an intensity of approximately 32% relative to the A peak. |

The observation of two peaks at m/z 255.0531 and 257.0501 with a relative intensity ratio of ~3:1 would provide extremely strong evidence for the elemental formula C₁₁H₁₁ClN₂O₃.

Conclusion: An Integrated and Self-Validating Analysis

The structural confirmation of this compound is achieved by the logical synthesis of data from NMR, IR, and MS.

-

Mass Spectrometry confirms the correct molecular weight and elemental formula, C₁₁H₁₁ClN₂O₃, via the accurate mass and the characteristic 3:1 isotopic pattern for chlorine.

-

Infrared Spectroscopy validates the presence of the key functional groups: aromatic rings (C=C, C-H), methoxy ethers (C-O), and the aryl chloride (C-Cl) bond.

-

NMR Spectroscopy provides the final, unambiguous proof of structure by mapping the complete carbon-hydrogen framework, showing the precise connectivity and chemical environment of each atom in the molecule.

Together, these techniques provide a robust, self-validating dataset that ensures the material's identity and purity, enabling researchers and drug development professionals to proceed with confidence in their synthetic endeavors.

References

This list is compiled from search results and authoritative chemical data sources. All URLs are provided for verification.

-

Global Substance Registration System (GSRS). This compound. Available at: [Link][1]

-

PubMed. Synthesis and antitumor activity of novel 6,7,8-trimethoxy N-aryl-substituted-4-aminoquinazoline derivatives. Available at: [Link][2]

-

ResearchGate. Synthesis and characterization of novel 6,7,8-trimethoxy N-substituted-4-aminequinazoline compounds. Available at: [Link][4]

-

PubChem. 4-Chloro-6,7-dimethoxyquinazoline. Available at: [Link][5]

-

ResearchGate. FT-IR spectrum of 4-amino-2-chloro-6,7-dimethoxyquinazoline. Available at: [Link][6]

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. Synthesis and antitumor activity of novel 6,7,8-trimethoxy N-aryl-substituted-4-aminoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. researchgate.net [researchgate.net]

- 5. 4-Chloro-6,7-dimethoxyquinazoline | C10H9ClN2O2 | CID 2769364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structural Characteristics of 4-Chloro-6,7,8-trimethoxyquinazoline and its Congeners

Abstract

This technical guide provides a comprehensive analysis of 4-Chloro-6,7,8-trimethoxyquinazoline, a key intermediate in contemporary drug discovery. While an experimental crystal structure for this specific molecule is not publicly available at the time of this writing, this guide leverages detailed crystallographic data from its close structural analog, 4-Chloro-6,7-dimethoxyquinoline, to infer and discuss its likely structural attributes. We delve into the synthesis, methodologies for characterization, and the profound implications of its molecular architecture for the design of targeted therapeutics, particularly kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a deeper understanding of the structure-activity relationships within this important class of heterocyclic compounds.

Introduction: The Quinazoline Scaffold in Modern Medicinal Chemistry

Quinazoline derivatives are recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Their rigid, bicyclic structure provides a versatile platform for the development of targeted therapies. The 4-anilinoquinazoline framework, in particular, has been extensively explored for its ability to inhibit receptor tyrosine kinases (RTKs) that are often dysregulated in various cancers.[2] Notable examples of FDA-approved drugs based on this scaffold include gefitinib and erlotinib, which target the epidermal growth factor receptor (EGFR).[1]

The subject of this guide, this compound, is a highly functionalized intermediate designed for the synthesis of next-generation kinase inhibitors. The strategic placement of the chloro group at the 4-position provides a reactive site for nucleophilic aromatic substitution, allowing for the introduction of various amine-containing pharmacophores. The trimethoxy substitution pattern on the benzene ring is crucial for modulating the electronic properties and solubility of the molecule, as well as for establishing specific interactions within the ATP-binding pocket of target kinases. A thorough understanding of the three-dimensional structure of this building block is paramount for the rational design of potent and selective inhibitors.

As of the date of this publication, a definitive single-crystal X-ray structure of this compound has not been deposited in the Cambridge Crystallographic Data Centre (CCDC). Therefore, this guide will provide a detailed analysis of the closely related and structurally characterized compound, 4-Chloro-6,7-dimethoxyquinoline, as a surrogate to extrapolate the key structural features of the title compound.

Synthesis and Characterization

The synthesis of this compound and its analogs typically involves a multi-step sequence starting from appropriately substituted anilines. A general synthetic pathway is outlined below.

General Synthetic Route

A common approach to substituted 4-chloroquinazolines involves the cyclization of an N-acylanthranilic acid derivative, followed by chlorination. For this compound, the synthesis would likely commence from 2-amino-3,4,5-trimethoxybenzoic acid.

A plausible synthetic scheme would be:

-

Cyclization: Reaction of 2-amino-3,4,5-trimethoxybenzoic acid with formamide or a similar one-carbon source to form the corresponding 6,7,8-trimethoxyquinazolin-4(3H)-one.

-

Chlorination: The quinazolinone is then treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), to yield the desired this compound.[3]

The resulting product is typically a solid that can be purified by recrystallization or column chromatography.

Caption: Generalized synthetic workflow for this compound.

Spectroscopic Characterization

The identity and purity of this compound would be confirmed using standard spectroscopic techniques:

-

¹H NMR: Would show characteristic signals for the aromatic protons and the three methoxy groups.

-

¹³C NMR: Would reveal the expected number of carbon signals for the quinazoline core and the methoxy substituents.

-

Mass Spectrometry: The molecular ion peak would correspond to the calculated molecular weight of 254.67 g/mol .[4]

Crystallographic Analysis of 4-Chloro-6,7-dimethoxyquinoline: A Structural Surrogate

Given the absence of experimental data for the title compound, we present a detailed analysis of the crystal structure of 4-Chloro-6,7-dimethoxyquinoline, which was determined by single-crystal X-ray diffraction.[5] This molecule serves as an excellent model for understanding the key structural features that would be present in this compound.

Caption: A generalized workflow for the determination of small molecule crystal structures.[6]

Crystallization Protocol

Single crystals of 4-Chloro-6,7-dimethoxyquinoline suitable for X-ray diffraction were obtained by the slow evaporation of a methanol solution at room temperature. This is a standard and effective method for obtaining high-quality crystals of small organic molecules.

Crystal Data and Structure Refinement

The key crystallographic data for 4-Chloro-6,7-dimethoxyquinoline are summarized in the table below.[5]

| Parameter | 4-Chloro-6,7-dimethoxyquinoline |

| CCDC Number | 852241 |

| Chemical Formula | C₁₁H₁₀ClNO₂ |

| Molecular Weight | 223.65 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.5530 (17) |

| b (Å) | 4.6499 (7) |

| c (Å) | 18.274 (3) |

| β (°) | 105.786 (2) |

| Volume (ų) | 1026.4 (3) |

| Z | 4 |

| Temperature (K) | 296 |

| R-factor | 0.037 |

Molecular Geometry and Conformation

The crystal structure of 4-Chloro-6,7-dimethoxyquinoline reveals that the quinoline ring system is nearly planar.[5] The methoxy groups also lie close to this plane, with the carbon atoms deviating only slightly.[5] This planarity is a key feature that influences how these molecules pack in the solid state and how they interact with biological targets.

It is highly probable that this compound would also adopt a largely planar conformation. The additional methoxy group at the 8-position might introduce some minor steric hindrance, potentially causing a slight out-of-plane torsion, but the overall planarity of the quinazoline ring system is expected to be maintained.

Intermolecular Interactions

In the crystal structure of 4-Chloro-6,7-dimethoxyquinoline, an intramolecular C—H···Cl hydrogen bond is observed, which contributes to the stability of the planar conformation. The packing of the molecules in the crystal lattice is likely dominated by van der Waals forces and potentially weak C—H···N or C—H···O interactions.

For this compound, similar intramolecular interactions are anticipated. The presence of an additional methoxy group could introduce further possibilities for weak intermolecular interactions, which would influence the crystal packing and ultimately physical properties such as melting point and solubility.

Discussion and Implications for Drug Design

The structural insights gained from the analysis of 4-Chloro-6,7-dimethoxyquinoline provide a solid foundation for understanding the role of this compound in drug design.

-

Planarity and Receptor Binding: The inherent planarity of the quinazoline scaffold is crucial for its function as a kinase inhibitor. This flat structure allows it to slide into the narrow ATP-binding cleft of kinases, mimicking the adenine ring of ATP.

-

The Role of the 4-Chloro Substituent: The chlorine atom at the 4-position serves as a versatile synthetic handle. Its replacement by an appropriate aniline derivative is the key step in the synthesis of 4-anilinoquinazoline-based inhibitors. The C-Cl bond length and the electronic nature of this position are critical for the success of the nucleophilic aromatic substitution reaction.

-

Impact of Methoxy Substituents: The methoxy groups at positions 6, 7, and 8 play a significant role in fine-tuning the pharmacological properties of the final drug candidate. They can:

-

Modulate Potency and Selectivity: By forming specific hydrogen bonds or van der Waals contacts with amino acid residues in the kinase active site.

-

Enhance Solubility: The polar nature of the methoxy groups can improve the aqueous solubility of the molecule, which is a critical parameter for drug development.

-

Influence Metabolism: The methoxy groups can be sites of metabolic transformation, which affects the pharmacokinetic profile of the drug.

-

The precise orientation of these methoxy groups, which can be inferred from the crystal structure of the analog, is therefore of high importance for computational modeling and in silico drug design efforts.

Caption: Logical relationship between structural features and drug design implications.

Conclusion

While the definitive crystal structure of this compound remains to be determined, a detailed analysis of its close analog, 4-Chloro-6,7-dimethoxyquinoline, provides invaluable insights into its likely molecular geometry and conformational preferences. The planar nature of the quinazoline core, coupled with the strategic placement of a reactive chloro group and modulating methoxy substituents, underscores its importance as a key building block in the design of targeted kinase inhibitors. The experimental determination of the crystal structure of the title compound would be a significant contribution to the field, further refining our understanding and facilitating the development of more effective and selective anticancer therapies.

References

-

Liu, G., Hu, D., Jin, L., Song, B., Yang, S., Liu, P., Bhadury, P. S., Ma, Y., Luo, H., & Zhou, X. (2007). Synthesis and bioactivities of 6,7,8-trimethoxy-N-aryl-4-aminoquinazoline derivatives. Bioorganic & Medicinal Chemistry, 15(20), 6608-6617. [Link]

-

PubChem. (n.d.). 4-Chloro-6,7-dimethoxyquinoline. Retrieved from [Link]

-

Wu, M. (2011). 4-Chloro-6,7-dimethoxyquinoline. Acta Crystallographica Section E: Structure Reports Online, 67(11), o3012. [Link]

-

Wu, M. (2011). 4-Chloro-6,7-dimethoxyquinoline. Acta Crystallographica Section E: Crystallographic Communications, E67(11), o3012. [Link]

-

GSRS. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-6,7-dimethoxyquinazoline. Retrieved from [Link]

-

de Oliveira, R. B., de Castro, P. P., de Souza, A. M., & da Silva, F. de C. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 16, 1373–1381. [Link]

-

CAS Common Chemistry. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-2-chloro-6,7-dimethoxyquinazoline. Retrieved from [Link]

-

Al-Majid, A. M., Barakat, A., Al-Othman, Z. A., & Al-Warthan, A. (2018). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 23(11), 2999. [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. Retrieved from [Link]

-

KAUST Repository. (2023). CCDC 2179030: Experimental Crystal Structure Determination. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-chloro-6-methoxyquinazoline (C9H7ClN2O). Retrieved from [Link]

-

CCDC. (n.d.). Search - Access Structures. Retrieved from [Link]

-

de Oliveira, R. B., de Castro, P. P., de Souza, A. M., & da Silva, F. de C. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 16, 1373–1381. [Link]

Sources

- 1. DSpace [repository.kaust.edu.sa]

- 2. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 3. 4-Chloro-6,7-dimethoxyquinazoline | C10H9ClN2O2 | CID 2769364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 4-Chloro-6,7-dimethoxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]

The Quinazoline Nucleus: A Privileged Scaffold in Drug Discovery - From Serendipity to Rational Design

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold, a bicyclic aromatic heterocycle, has emerged as a cornerstone in medicinal chemistry, underpinning the development of numerous therapeutic agents.[1] This guide provides a comprehensive technical overview of the discovery and history of substituted quinazoline compounds, tracing their evolution from early synthetic curiosities to highly optimized, life-saving pharmaceuticals. We will delve into the pivotal moments that established quinazolines as a "privileged scaffold," with a particular focus on their transformative role in oncology as potent enzyme inhibitors. This exploration will encompass the foundational synthetic methodologies, the elucidation of their mechanisms of action, the clinical impact of key drugs, and the ongoing efforts to overcome therapeutic challenges such as drug resistance. By synthesizing historical context with modern mechanistic insights and practical synthetic strategies, this guide aims to equip researchers with a thorough understanding of this remarkable class of compounds.

The Quinazoline Scaffold: A Structural and Historical Introduction

The term "quinazoline" was first proposed by Widdege to describe a heterocyclic compound featuring a fused benzene and pyrimidine ring.[2] This aromatic system, also known as 1,3-diazanaphthalene, is a planar molecule with the chemical formula C₈H₆N₂.[3] While the parent quinazoline molecule is not frequently encountered in isolation, its substituted derivatives have been a fertile ground for medicinal chemistry due to their versatile synthetic accessibility and their ability to engage in a wide range of molecular interactions.[1][4]

The journey of quinazoline chemistry began in the late 19th century. The first synthesis of the quinazoline nucleus was reported by Griess in 1869, achieved through the reaction of anthranilic acid with cyanogen.[1][5] This was followed by August Bischler and Lang's synthesis in 1895 via the decarboxylation of quinazoline-2-carboxylic acid.[3] A significant advancement came in 1903 when Siegmund Gabriel reported a synthesis from o-nitrobenzylamine.[3] Another key early contribution was the Niementowski quinazoline synthesis, which involves the reaction of anthranilic acids with amides to form 4-oxo-3,4-dihydroquinazolines (3H-quinazolin-4-ones), a method that remains relevant today.[5]

The first foray of quinazolines into the realm of biologically active compounds came with the isolation of naturally occurring alkaloids. In 1888, the quinazoline alkaloid vasicine was isolated from Adhatoda vasica.[1] Another notable natural product is febrifugine, a quinazolinone-based alkaloid with antimalarial properties, discovered in the 1950s and 1960s from the Chinese plant aseru.[2][6] The discovery of these and over 200 other biologically active quinazoline and quinoline alkaloids hinted at the therapeutic potential locked within this chemical scaffold.[3][7]

Caption: Key milestones in the early history of quinazoline chemistry.

The Dawn of a New Era: Quinazolines in Cancer Therapy

While early work on quinazolines explored a variety of biological activities, including antimicrobial, anti-inflammatory, and antihypertensive properties, their most profound impact has been in the field of oncology.[1][8] The discovery that substituted quinazolines could act as potent inhibitors of protein kinases, particularly the Epidermal Growth Factor Receptor (EGFR), revolutionized the treatment of certain cancers.[1]

EGFR is a transmembrane tyrosine kinase receptor that plays a crucial role in cell cycle progression.[9] In many cancers, aberrant EGFR signaling, often due to mutations, leads to uncontrolled cell proliferation, survival, and metastasis.[1][10] The development of small molecule inhibitors that could block this signaling pathway became a major goal of cancer drug discovery.

The First-Generation EGFR Inhibitors: Gefitinib and Erlotinib

The late 1990s and early 2000s saw the emergence of the first generation of quinazoline-based EGFR tyrosine kinase inhibitors (TKIs), most notably gefitinib (Iressa) and erlotinib (Tarceva).[11][12] These drugs were designed to be competitive inhibitors of the ATP-binding pocket in the kinase domain of EGFR.[1] By occupying this site, they block the phosphorylation of intracellular tyrosine kinase, thereby inactivating downstream signaling pathways like the Ras signal transduction cascade and preventing further cancer cell growth.[3][10]

Gefitinib received its initial FDA approval in May 2003, followed by erlotinib in 2004.[3][12] These approvals marked a paradigm shift in cancer treatment, moving away from cytotoxic chemotherapy towards targeted therapies. Clinical studies revealed that patients with non-small-cell lung cancer (NSCLC) harboring specific activating mutations in the EGFR gene, such as exon 19 deletions and the L858R point mutation in exon 21, showed remarkable responses to these drugs.[11][13]

While both gefitinib and erlotinib are structurally similar and share the same mechanism of action, some studies suggest potential differences in their efficacy and safety profiles.[14][15] For instance, erlotinib has been observed to inhibit wild-type EGFR at lower concentrations than gefitinib and may have a longer progression-free survival in certain patient populations.[11][14] Conversely, some studies indicate that gefitinib may have a better safety profile.[15]

| Drug | Year of First FDA Approval | Mechanism of Action | Primary Indication |

| Gefitinib (Iressa) | 2003[3] | Reversible EGFR TKI[16] | NSCLC with EGFR mutations[11] |

| Erlotinib (Tarceva) | 2004[12] | Reversible EGFR TKI[16] | NSCLC with EGFR mutations[11] |

The Challenge of Acquired Resistance

Despite the initial success of first-generation EGFR TKIs, a significant challenge emerged: acquired resistance. After a period of effective treatment, many patients' tumors would eventually develop resistance to the drugs, leading to disease progression. The most common mechanism of resistance was found to be a secondary mutation in the EGFR kinase domain, specifically the T790M "gatekeeper" mutation.[17][18] This mutation increases the affinity of the receptor for ATP, making it more difficult for gefitinib and erlotinib to compete for the binding site.[17]

The emergence of the T790M mutation spurred the development of second- and third-generation EGFR inhibitors designed to overcome this resistance mechanism. Second-generation inhibitors like afatinib and dacomitinib were designed to bind covalently to the EGFR kinase domain, providing a more durable inhibition. However, their lack of selectivity for mutant over wild-type EGFR led to significant toxicities.[17]

A major breakthrough came with the development of third-generation inhibitors, such as osimertinib, which were specifically designed to be selective for both the initial activating mutations and the T790M resistance mutation, while sparing wild-type EGFR.[17] This improved selectivity resulted in better efficacy and a more favorable side-effect profile.[17] The development of these later-generation inhibitors, many of which also feature a substituted pyrimidine core, highlights the ongoing evolution of targeted cancer therapies that began with the quinazoline scaffold.[17]

Caption: Simplified EGFR signaling and the mechanism of quinazoline TKI action.

Synthetic Methodologies for Substituted Quinazolines

The broad therapeutic utility of quinazoline derivatives is, in part, a testament to their synthetic tractability. A diverse array of synthetic methods has been developed to construct and modify the quinazoline core, allowing for the systematic exploration of structure-activity relationships (SAR).

Classical and Modern Synthetic Approaches

Beyond the foundational Niementowski synthesis, numerous other methods have been established. These include:

-

Microwave-assisted synthesis: This technique has been shown to significantly reduce reaction times and improve yields for the synthesis of quinazolinone scaffolds.[5][19]

-

Metal-catalyzed reactions: Copper-catalyzed Ullmann reactions and palladium-catalyzed couplings have been effectively employed to construct complex quinazoline derivatives.[19][20]

-

Multi-component reactions: One-pot, multi-component reactions, such as the iodine/ammonium acetate-assisted methodology, offer an efficient route to highly substituted quinazolines.[2]

The choice of synthetic route is often dictated by the desired substitution pattern on the quinazoline ring. SAR studies have revealed that substituents at the 2, 4, 6, and 8 positions are particularly important for modulating pharmacological activity.[19][21] For example, in the context of EGFR inhibitors, the 4-anilino substitution is crucial for activity, while modifications at the 6- and 7-positions of the quinazoline ring can enhance potency and selectivity.

Representative Experimental Protocol: Synthesis of a 4-Anilinoquinazoline Derivative

The following is a generalized, representative protocol for the synthesis of a 4-anilinoquinazoline, a core structure found in many EGFR inhibitors. This protocol is for illustrative purposes and should be adapted and optimized for specific target molecules.

Step 1: Synthesis of 4-Chloroquinazoline

-

To a stirred suspension of 4-hydroxyquinazoline (1 equivalent) in phosphorus oxychloride (5-10 equivalents), add a catalytic amount of dimethylformamide (DMF).

-

Heat the reaction mixture to reflux (approximately 110-120 °C) for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a suitable base (e.g., aqueous ammonia or sodium bicarbonate) until the pH is approximately 7-8.

-

The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield 4-chloroquinazoline.

Step 2: Nucleophilic Aromatic Substitution with Aniline

-

In a round-bottom flask, dissolve 4-chloroquinazoline (1 equivalent) and the desired substituted aniline (1-1.2 equivalents) in a suitable solvent such as isopropanol or n-butanol.

-

Add a catalytic amount of a strong acid (e.g., concentrated HCl) to protonate the quinazoline nitrogen, facilitating the nucleophilic attack.

-

Heat the reaction mixture to reflux for 4-8 hours, monitoring by TLC.

-

Upon completion, cool the reaction to room temperature. The product, often precipitating as the hydrochloride salt, is collected by filtration.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Caption: A generalized workflow for the synthesis of 4-anilinoquinazolines.

Future Directions and Conclusion

The story of substituted quinazolines is a compelling example of how a chemical scaffold can be systematically developed from a laboratory curiosity into a class of life-saving drugs. The journey from the early syntheses of Griess and Niementowski to the rationally designed EGFR inhibitors of the 21st century demonstrates the power of medicinal chemistry.

Current and future research in this area continues to be vibrant. Efforts are focused on:

-

Developing novel inhibitors to overcome emerging resistance mechanisms to third-generation EGFR TKIs.[17]

-

Exploring quinazoline derivatives as inhibitors of other kinases and enzymes implicated in various diseases.[16][22]

-

Synthesizing quinazoline-based hybrid molecules that combine the quinazoline scaffold with other pharmacophores to create dual-acting or multi-targeted agents.[23]

-

Investigating the therapeutic potential of quinazolines in other disease areas , such as infectious diseases, inflammation, and central nervous system disorders.[21][24]

The chemical versatility and proven track record of the quinazoline nucleus ensure that it will remain a "privileged scaffold" and a source of inspiration for drug discovery for the foreseeable future. The continuous refinement of synthetic methodologies and a deeper understanding of the molecular basis of disease will undoubtedly lead to the discovery of new and improved quinazoline-based therapeutics.

References

-

Quinazoline - Wikipedia. Available at: [Link]

-

Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). National Institutes of Health (NIH). Available at: [Link]

-

Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers. Available at: [Link]

-

Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. International Journal of Innovative Research in Technology (IJIRT). Available at: [Link]

-

Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. Available at: [Link]

-

Structures of quinazoline and quinazoline-based anticancer drugs. ResearchGate. Available at: [Link]

-

Development of newly synthesised quinazolinone-based CDK2 inhibitors with potent efficacy against melanoma. National Institutes of Health (NIH). Available at: [Link]

-

The Power of Quinazoline: A Cornerstone in Modern Drug Development. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Quinazolinone-Amino Acid Hybrids as Dual Inhibitors of EGFR Kinase and Tubulin Polymerization. MDPI. Available at: [Link]

-

Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Available at: [Link]

-

Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. National Center for Biotechnology Information (NCBI). Available at: [Link]

-

Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. National Institutes of Health (NIH). Available at: [Link]

-

Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. Journal of Applied Pharmaceutical Science. Available at: [Link]

-

Quinazoline Alkaloids and Related Chemistry. ResearchGate. Available at: [Link]

-

Retrospective analysis of Gefitinib and Erlotinib in EGFR-mutated non-small-cell lung cancer patients. Journal of Clinical Oncology. Available at: [Link]

-

Use of Erlotinib or Gefitinib as Initial Therapy in Advanced NSCLC. CancerNetwork. Available at: [Link]

-

Gefitinib and Erlotinib in Metastatic Non-Small Cell Lung Cancer: A Meta-Analysis of Toxicity and Efficacy of Randomized Clinical Trials. National Center for Biotechnology Information (NCBI). Available at: [Link]

-

Synthesis of some quinazolinones inspired from the natural alkaloid L-norephedrine as EGFR inhibitors and radiosensitizers. National Institutes of Health (NIH). Available at: [Link]

-

Quinazolinones, the Winning Horse in Drug Discovery. National Center for Biotechnology Information (NCBI). Available at: [Link]

-

History of discovery and development of antibiotics in chemotherapy. ResearchGate. Available at: [Link]

-

Quinazoline derivatives: synthesis and bioactivities. National Center for Biotechnology Information (NCBI). Available at: [Link]

-

Gefitinib and erlotinib: Same or different tyrosine kinase inhibitors (TKIs)? Journal of Clinical Oncology. Available at: [Link]

-

Synthesis of Quinazoline and Quinazolinone Derivatives. ResearchGate. Available at: [Link]

-

A comparative study on erlotinib & gefitinib therapy in non-small cell lung carcinoma patients. Indian Journal of Medical Research. Available at: [Link]

Sources

- 1. ijirt.org [ijirt.org]

- 2. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinazoline - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 11. Retrospective analysis of Gefitinib and Erlotinib in EGFR-mutated non-small-cell lung cancer patients [lungdiseasesjournal.com]

- 12. cancernetwork.com [cancernetwork.com]

- 13. Gefitinib and Erlotinib in Metastatic Non-Small Cell Lung Cancer: A Meta-Analysis of Toxicity and Efficacy of Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ascopubs.org [ascopubs.org]

- 15. A comparative study on erlotinib & gefitinib therapy in non-small cell lung carcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis of some quinazolinones inspired from the natural alkaloid L-norephedrine as EGFR inhibitors and radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 18. japsonline.com [japsonline.com]

- 19. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [mdpi.com]

- 20. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Development of newly synthesised quinazolinone-based CDK2 inhibitors with potent efficacy against melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

The 4-Chloro-6,7,8-trimethoxyquinazoline Scaffold: A Cornerstone for Potent Kinase Inhibitor Development

Abstract

The quinazoline core is a privileged scaffold in modern medicinal chemistry, forming the foundation of numerous clinically approved and investigational kinase inhibitors. Within this chemical class, 4-Chloro-6,7,8-trimethoxyquinazoline emerges not as a direct therapeutic agent but as a pivotal synthetic intermediate for the generation of highly potent and selective kinase inhibitors. This in-depth technical guide delves into the mechanism of action of kinase inhibitors derived from this versatile scaffold. We will explore the structural basis of kinase inhibition, key downstream signaling pathways affected, and provide detailed, field-proven experimental protocols for the characterization of these compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the this compound core in their research and discovery pipelines.

Introduction: The Quinazoline Scaffold in Kinase-Targeted Drug Discovery

Protein kinases, numbering over 500 in the human genome, are critical regulators of cellular signaling pathways. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies.

The quinazoline scaffold, a bicyclic aromatic heterocycle, has proven to be an exceptional framework for the design of potent kinase inhibitors. Its rigid structure and capacity for diverse substitutions allow for the fine-tuning of inhibitory activity and selectivity. Notably, several FDA-approved drugs, including gefitinib, erlotinib, and afatinib, are based on the 4-anilinoquinazoline core and target the Epidermal Growth Factor Receptor (EGFR) family of tyrosine kinases.[1][2]

This compound serves as a key building block in the synthesis of a new generation of these inhibitors. The chlorine atom at the 4-position is a reactive handle, readily undergoing nucleophilic substitution to allow for the introduction of various functionalities, most commonly substituted anilines. While there is a lack of direct evidence for the kinase inhibitory activity of this compound itself, its derivatives have demonstrated potent anti-tumor activities. This guide will, therefore, focus on the established mechanisms of action of these derivatives as a blueprint for understanding the potential of this chemical class.

The Molecular Mechanism of Action: Targeting the Kinase ATP-Binding Site

The vast majority of quinazoline-based inhibitors function as ATP-competitive inhibitors. They target the highly conserved ATP-binding pocket within the catalytic domain of protein kinases. The quinazoline ring system is crucial for this interaction, forming key hydrogen bonds with the "hinge" region of the kinase, which connects the N- and C-terminal lobes of the enzyme.

X-ray crystallography studies of 4-anilinoquinazoline derivatives in complex with kinases like cyclin-dependent kinase 2 (CDK2) and p38 kinase have provided detailed insights into their binding mode.[3][4] The nitrogen at position-1 (N1) of the quinazoline ring typically acts as a hydrogen bond acceptor from a backbone amide in the hinge region.[3] The anilino substituent, introduced via the 4-chloro position, projects into a deeper hydrophobic pocket, contributing significantly to both potency and selectivity.[3][4]

The trimethoxy substitution pattern at positions 6, 7, and 8 on the quinazoline ring can further modulate the compound's properties, including solubility and interactions with the solvent-exposed regions of the ATP-binding site.

Caption: Binding of a 4-anilinoquinazoline derivative in a kinase ATP pocket.

Key Kinase Targets and Downstream Signaling Pathways

Derivatives of the this compound scaffold have been shown to inhibit several key protein kinases implicated in cancer progression.

Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events that promote cell proliferation, survival, and migration.[5] Mutations and overexpression of EGFR are common in various cancers, including non-small cell lung cancer (NSCLC).[1][2]

4-Anilinoquinazoline derivatives are potent inhibitors of EGFR.[6] By blocking the ATP-binding site, they prevent the autophosphorylation of the receptor, thereby inhibiting the activation of downstream pathways such as the Ras-Raf-MEK-ERK (MAPK) and PI3K-Akt signaling cascades.[7] Inhibition of the ERK1/2 pathway is a common downstream marker of EGFR inhibition.[6][8]

Vascular Endothelial Growth Factor Receptor (VEGFR)

VEGFRs, particularly VEGFR-2, are key regulators of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[9][10] Several quinazoline-based compounds have been developed as inhibitors of VEGFR-2, functioning as anti-angiogenic agents.[9]

Caption: Simplified EGFR signaling and its inhibition by quinazolines.

Experimental Protocols for Inhibitor Characterization

The following protocols provide a framework for the biochemical and cellular characterization of kinase inhibitors derived from the this compound scaffold.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase. The assay measures the amount of ADP produced, which is proportional to kinase activity.

Materials:

-

Purified recombinant kinase (e.g., EGFR, VEGFR-2)

-

Kinase-specific substrate peptide

-

ATP

-

Test compound (serially diluted in DMSO)

-

Kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

White, opaque 384-well plates

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Plating: Dispense 1 µL of each concentration of the serially diluted test compound into the wells of a 384-well plate. Include wells with DMSO only as a no-inhibitor control.

-

Kinase Addition: Prepare a solution of the kinase in assay buffer. Add 5 µL of the kinase solution to each well.

-

Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the kinase.

-

Reaction Initiation: Prepare a solution of the substrate and ATP in assay buffer. Add 5 µL of this solution to each well to start the kinase reaction.

-

Kinase Reaction Incubation: Incubate the plate at 30°C for 1 hour.

-